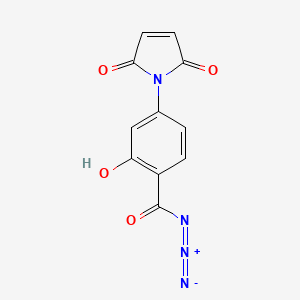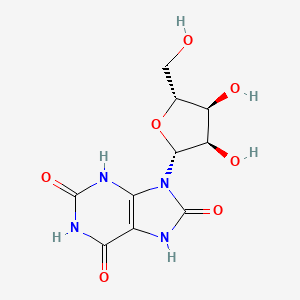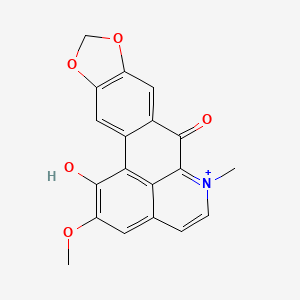![molecular formula C21H25N3O6S B1229998 3-[N-(2-Carboxyethyl)methylamino]-7-[N-ethyl(3-sulfonatopropyl)amino]phenoxazin-5-ium CAS No. 343257-52-3](/img/structure/B1229998.png)
3-[N-(2-Carboxyethyl)methylamino]-7-[N-ethyl(3-sulfonatopropyl)amino]phenoxazin-5-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[N-(2-Carboxyethyl)methylamino]-7-[N-ethyl(3-sulfonatopropyl)amino]phenoxazin-5-ium is a synthetic organic compound known for its vibrant color and utility in various scientific applications. This compound is part of the phenoxazine family, which is characterized by a tricyclic structure containing nitrogen and oxygen atoms. It is often used in biological staining and as a fluorescent dye due to its ability to bind to nucleic acids and proteins, making it valuable in microscopy and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[N-(2-Carboxyethyl)methylamino]-7-[N-ethyl(3-sulfonatopropyl)amino]phenoxazin-5-ium typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the phenoxazine core, which can be derived from phenoxazine or its derivatives.
Functional Group Introduction: The introduction of the carboxyethyl and sulfonatopropyl groups is achieved through nucleophilic substitution reactions. Methylamine and ethylamine are used to introduce the amino groups.
Reaction Conditions: The reactions are usually carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the nucleophilic substitution.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimizations for cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to enhance reaction rates and yields. Industrial production also involves stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may alter its fluorescence properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce alkyl or acyl groups, modifying the compound’s properties.
Scientific Research Applications
3-[N-(2-Carboxyethyl)methylamino]-7-[N-ethyl(3-sulfonatopropyl)amino]phenoxazin-5-ium has a wide range of applications in scientific research:
Biological Staining: It is used as a fluorescent dye for staining cells and tissues, aiding in the visualization of cellular structures under a microscope.
Molecular Biology: The compound binds to nucleic acids, making it useful in techniques such as gel electrophoresis and fluorescence in situ hybridization (FISH).
Medical Diagnostics: It is employed in diagnostic assays to detect specific biomolecules, contributing to the diagnosis of diseases.
Industrial Applications: The compound is used in the development of sensors and as a tracer in various industrial processes.
Mechanism of Action
The mechanism by which 3-[N-(2-Carboxyethyl)methylamino]-7-[N-ethyl(3-sulfonatopropyl)amino]phenoxazin-5-ium exerts its effects involves its ability to interact with biological molecules:
Molecular Targets: The compound primarily targets nucleic acids and proteins, binding through electrostatic interactions and hydrogen bonding.
Pathways Involved: Upon binding, it can induce conformational changes in the target molecules, enhancing their visibility under fluorescence microscopy. This interaction is crucial for its role in staining and diagnostic applications.
Comparison with Similar Compounds
Similar Compounds
Phenoxazine: The parent compound, which lacks the functional groups present in 3-[N-(2-Carboxyethyl)methylamino]-7-[N-ethyl(3-sulfonatopropyl)amino]phenoxazin-5-ium.
Nile Blue: Another phenoxazine derivative used as a dye, but with different substituents that alter its staining properties.
Resazurin: A phenoxazine compound used as a redox indicator in cell viability assays.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct fluorescence properties and binding affinities. These characteristics make it particularly suitable for applications requiring high sensitivity and specificity in biological staining and diagnostics.
This detailed overview highlights the significance and versatility of this compound in various scientific fields
Properties
CAS No. |
343257-52-3 |
|---|---|
Molecular Formula |
C21H25N3O6S |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
3-[[7-[ethyl(3-sulfopropyl)amino]phenoxazin-3-ylidene]-methylazaniumyl]propanoate |
InChI |
InChI=1S/C21H25N3O6S/c1-3-24(10-4-12-31(27,28)29)16-6-8-18-20(14-16)30-19-13-15(5-7-17(19)22-18)23(2)11-9-21(25)26/h5-8,13-14H,3-4,9-12H2,1-2H3,(H-,25,26,27,28,29) |
InChI Key |
RCTKCVWZEGPPCK-UHFFFAOYSA-N |
SMILES |
CCN(CCCS(=O)(=O)[O-])C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)CCC(=O)O)C=C3O2 |
Canonical SMILES |
CCN(CCCS(=O)(=O)O)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)CCC(=O)[O-])C=C3O2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-N-(2-ethylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B1229916.png)
![N-[1-[(4-chlorophenyl)methyl]-5-methyl-3-pyrazolyl]-5-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B1229917.png)
![4-(dimethylsulfamoyl)benzoic acid [2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] ester](/img/structure/B1229921.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(oxo)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1229923.png)
![N-[(Z)-3-[[(Z)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]formamide](/img/structure/B1229924.png)




![but-2-enedioic acid, [4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-y lthiazolidin-4-yl)methanone](/img/structure/B1229931.png)




